molecular formula C14H12Cl2FNO B2793793 4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol CAS No. 1232796-25-6

4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol

Cat. No.: B2793793
CAS No.: 1232796-25-6
M. Wt: 300.15
InChI Key: FAYGNJZNMSBNBN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₀Cl₂FNO Average Mass: 286.127 g/mol CAS Registry Number: 868256-58-0 IUPAC Name: 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol

This compound features a phenol core substituted with a chlorine atom at the 4-position and a benzylamine-derived side chain at the 2-position. The side chain includes a 3-chloro-4-fluorobenzyl group, which introduces steric and electronic effects critical to its reactivity and biological interactions. The compound is utilized in organic synthesis and pharmaceutical research, particularly in the development of antimicrobial, anticancer, and enzyme-inhibiting agents .

Properties

IUPAC Name

4-chloro-2-[[(3-chloro-4-fluorophenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2FNO/c15-11-2-4-14(19)10(6-11)8-18-7-9-1-3-13(17)12(16)5-9/h1-6,18-19H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYGNJZNMSBNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNCC2=C(C=CC(=C2)Cl)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-chloro-2-methylphenol with 3-chloro-4-fluorobenzylamine under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, which can be studied to understand the compound’s effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in the substituents on the phenol ring or the benzylamine side chain. These modifications influence lipophilicity, binding affinity, and biological activity.

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituents/Modifications Key Properties/Biological Activities Reference
Target Compound 3-Chloro-4-fluorobenzylamino side chain High lipophilicity; potential antimicrobial
S-1 (4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol) 4-Hydroxyphenyl imino group 93.2% α-amylase inhibition; broad-spectrum antimicrobial activity
6h (4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol) Oxadiazole-linked trimethoxyphenyl group Anticancer (PGI = 65.12 in SNB-19 cells)
ISENIE (4-Chloro-2-{[(3-hydroxyphenyl)imino]methyl}phenol) 3-Hydroxyphenyl imino group Structural analog with DNA interaction
Chiral Aminophenols (e.g., ) Cyclopentyl and chlorophenyl groups; R,R stereochemistry Asymmetric catalysis applications

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : Enhance stability and lipophilicity, improving membrane permeability .
  • Hydroxyl/Imino Groups: Increase hydrogen-bonding capacity, critical for enzyme inhibition (e.g., α-amylase in S-1) .
  • Oxadiazole Rings : Improve anticancer activity by facilitating tubulin binding, as seen in compound 6h .
Antimicrobial Activity
  • S-1 and Derivatives: Exhibit broad-spectrum activity against Staphylococcus aureus and Bacillus subtilis (MIC ≤ 8 µg/mL). The 4-hydroxyphenyl imino group enhances interactions with bacterial enzymes .
Anticancer Activity
  • 6h: Demonstrates potent activity against glioblastoma (SNB-19) and non-small cell lung cancer (NCI-H460) cells. The trimethoxyphenyl-oxadiazole moiety mimics combretastatin A4, a known tubulin polymerization inhibitor .
  • Chiral Aminophenols: R,R stereochemistry in analogs like those in enables selective binding to tumor cell receptors, though cytotoxicity requires further study .
Enzyme Inhibition
  • S-1 : Superior α-amylase inhibition (93.2%) compared to acarbose (standard drug), attributed to its Schiff base-mediated interaction with the enzyme’s active site .

Physicochemical Properties

  • Lipophilicity : Determined via HPLC (), analogs with halogen substituents (Cl, F) exhibit higher log k values, correlating with improved blood-brain barrier penetration .
  • Solubility: Hydroxyl and imino groups in S-1 and ISENIE reduce log P values, enhancing aqueous solubility but limiting membrane permeability compared to the target compound .

Stereochemical Considerations

Chiral analogs (e.g., ) highlight the role of absolute configuration in biological activity:

  • R,R Configuration : Stabilizes intramolecular O–H···N hydrogen bonds, critical for maintaining active conformations in asymmetric catalysis .
  • Stereoisomerism : Impacts toxicity profiles; for example, enantiopure derivatives in show reduced hematological toxicity compared to racemic mixtures .

Biological Activity

4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol is a chemical compound that has garnered attention in scientific research due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12Cl2FNO, with a molecular weight of 300.16 g/mol. The compound features a chloro and a fluoro substituent on the aromatic rings, which are critical for its biological activity.

The primary mechanism through which this compound exerts its biological effects involves inhibition of specific tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). This inhibition leads to reduced cell proliferation in various cancer cell lines.

Table 1: Biological Activity Overview

Biological Activity Target IC50 (nM) Cell Lines Tested
EGFR InhibitionEGFR20.72A431, A549
AntiproliferativeVarious Cancer Cells1.22H1975
Antimicrobial ActivityAcinetobacter baumanniiNot specifiedClinical isolates

Structure-Activity Relationship (SAR)

Research indicates that modifications to the phenolic structure significantly affect the compound's potency. For instance, substituting different halogens or alkyl groups can enhance or diminish its inhibitory effects on EGFR. The presence of both chloro and fluoro groups has been associated with increased binding affinity to the target kinase.

Case Studies

  • Anticancer Activity : In a study examining various quinazoline derivatives, compounds similar to this compound demonstrated significant antiproliferative effects against multiple cancer cell lines. The compound exhibited an IC50 value of 1.22 µM against H1975 cells, comparable to osimertinib, a known EGFR inhibitor .
  • Antimicrobial Properties : Another investigation highlighted the compound's effectiveness against Acinetobacter baumannii, a pathogen listed as a priority by WHO due to its resistance to antibiotics. The specific mechanisms by which this compound exerts antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

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